(R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine
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Overview
Description
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine is a chiral amine compound featuring a benzofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethanamine Group: This step often involves reductive amination or other amination techniques to introduce the ethanamine moiety.
Industrial Production Methods
Industrial production methods for ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran ring or the ethanamine moiety.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine: The enantiomer of the compound, which may have different biological activities.
1-(2,3-Dihydrobenzofuran-5-YL)propanamine: A structurally similar compound with a propanamine group instead of an ethanamine group.
Uniqueness
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine is unique due to its specific chiral configuration and the presence of the benzofuran ring, which can impart distinct chemical and biological properties.
Properties
CAS No. |
765945-04-8 |
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Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
BHMMVEYJSQNKIW-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OCC2)N.Cl |
SMILES |
CC(C1=CC2=C(C=C1)OCC2)N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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